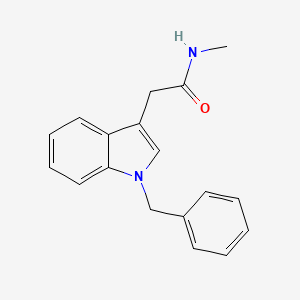

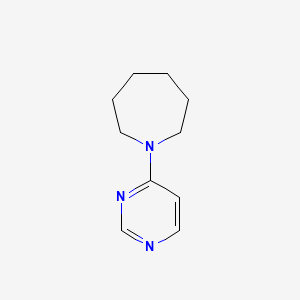

1-(pyrimidin-4-yl)azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(pyrimidin-4-yl)azepane” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The pyrimidine ring is attached to an azepane ring, which is a seven-membered saturated ring containing one nitrogen atom .

Synthesis Analysis

The synthesis of pyrimidin-4-yl substituted compounds has been reported in the literature. For instance, the reaction of amidines with α-amino acid alkynyl ketones has been shown to be a versatile route to pyrimidin-4-yl substituted α-amino acids . Another study proposed routes for the synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles .Molecular Structure Analysis

The molecular structure of “1-(pyrimidin-4-yl)azepane” would consist of a pyrimidine ring attached to an azepane ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the azepane ring is a seven-membered saturated ring with one nitrogen atom .Chemical Reactions Analysis

Pyrimidine derivatives have been involved in various chemical reactions. For instance, a study reported the synthesis of pyrimidin-4-yl substituted α-amino acids from the reaction of amidines with α-amino acid alkynyl ketones . Another study discussed the synthesis of azinyl azolyl pyrimidines as new hybrid N,N,N-tridentate ligands for coordination chemistry .Applications De Recherche Scientifique

Anticancer Applications

Pyrimidine derivatives have been reported to exhibit anticancer properties . They have been used in the modulation of myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

Anti-Infective Applications

Pyrimidine derivatives have been used as anti-infectives . They have shown antimicrobial, antifungal, and antiparasitic properties .

Immunology and Immuno-Oncology Applications

Pyrimidine derivatives have had a major impact in drug discovery therapeutics, including immunology and immuno-oncology .

Neurological Disorder Applications

Pyrimidine derivatives have been reported to possess potential medicinal properties important to central nervous system (CNS)-active agents .

Chronic Pain Applications

Pyrimidine derivatives have been used in the treatment of chronic pain .

Diabetes Mellitus Applications

Pyrimidine derivatives have been used in the treatment of diabetes mellitus .

Anti-Inflammatory Applications

Pyrimidine derivatives have shown anti-inflammatory properties . They have been used in the treatment of various inflammatory conditions .

Antihypertensive Applications

Pyrimidine derivatives have been used as antihypertensive agents . They have shown properties that help in the treatment of high blood pressure .

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives have been reported to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Biochemical Pathways

It is known that protein kinases, which are potential targets of pyrimidine derivatives, play a crucial role in cellular signaling processes .

Result of Action

Pyrimidine derivatives have been reported to show promising cytotoxicity against various cancer cell lines .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-pyrimidin-4-ylazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-4-8-13(7-3-1)10-5-6-11-9-12-10/h5-6,9H,1-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAHUWNWZXJKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrimidin-4-yl)azepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)

![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)